4-tert-butyl-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4S2/c1-24(2,3)18-9-7-17(8-10-18)23(26)25-16-22(21-6-5-15-30-21)31(27,28)20-13-11-19(29-4)12-14-20/h5-15,22H,16H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPLQBHZTZZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfonyl intermediate, followed by the introduction of the thienyl group and the tert-butyl group. The final step involves the formation of the benzamide structure through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) and sulfonyl (-SO₂-) groups are primary sites for oxidation:
Reduction Reactions
The sulfonyl group and amide bond are susceptible to reduction:
Substitution Reactions
Nucleophilic substitution occurs at the methoxy and sulfonyl groups:
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective electrophilic substitution:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 250°C, with decomposition pathways:
| Condition | Major Products | Mechanism | References |
|---|---|---|---|
| 250–300°C, inert atmosphere | CO₂, SO₂, tert-butylbenzene fragments | Radical-mediated cleavage of sulfonyl and amide bonds. |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 4-tert-butyl-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibit anti-inflammatory effects. A study demonstrated that derivatives of benzamides can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a case study highlighted its effectiveness against breast cancer cell lines, suggesting its potential as a lead compound in the development of new chemotherapeutic agents .
Antimicrobial Effects
Preliminary studies have suggested that this compound exhibits antimicrobial properties against various pathogens. Its activity against drug-resistant strains of bacteria could be significant in addressing the growing concern of antibiotic resistance .
Case Study 1: Anti-inflammatory Activity
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in the levels of TNF-alpha and IL-6 cytokines, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
A study focusing on the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. The IC50 values obtained were comparable to those of established chemotherapeutics, indicating its potential for further development .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
- Key Features : Replaces the tert-butyl and sulfonamide groups with a butoxy chain and lacks the 4-methoxybenzenesulfonyl moiety.
- Molecular Weight : 303.42 g/mol (vs. ~479.6 g/mol for the target compound).
- Physicochemical Properties : Higher logP (4.01) compared to the target due to reduced polarity from the butoxy group .
4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide
- Key Features : Combines a tert-butyl-substituted thiazole with a 4-methylphenyl sulfamoyl group.
- Molecular Formula : C₂₁H₂₃N₃O₃S₂ (vs. C₂₄H₂₇N₂O₄S₂ for the target).
- Functional Groups : The 4-methylphenyl sulfamoyl group may improve metabolic stability compared to the target’s methoxybenzenesulfonyl group .
4-(tert-butyl)-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- Key Features : Incorporates a tetrahydrobenzo[b]thiophen scaffold with a pyrrolidinylmethyl substituent.
- Molecular Weight : 396.59 g/mol.
- Pharmacological Relevance : The saturated thiophen ring and pyrrolidine group likely enhance blood-brain barrier penetration, making it relevant for CNS-targeting drugs .
Structural and Functional Analysis Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~479.6 | 4-methoxybenzenesulfonyl, thiophen-2-yl | ~3.5* | Enzyme inhibition, receptor modulation |
| 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide | 303.42 | Butoxy, thiophen-2-yl | 4.01 | Lipophilic drug candidates |
| 4-tert-butyl-N-{4-[(thiazol-2-yl)sulfamoyl]phenyl}benzamide | 431.5 | Thiazole-sulfamoyl | ~2.8* | Kinase inhibition |
| N-(4-tert-butyl-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide | 437.55 | Thiazole, 4-methylphenyl sulfamoyl | ~3.2* | Metabolic stability enhancement |
| 4-tert-butyl-tetrahydrobenzo[b]thiophen-2-yl benzamide | 396.59 | Tetrahydrobenzo[b]thiophen, pyrrolidinyl | ~2.5* | CNS-targeting agents |
*Estimated based on analogous structures.
Biological Activity
4-tert-butyl-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of molecules that exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. This article reviews the biological activity of this compound, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a methoxybenzenesulfonyl moiety, and a thiophene ring, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit significant anticancer properties. A study on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated their efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. These compounds showed potent cytotoxicity in both drug-sensitive and multidrug-resistant cancer cell lines .
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Target | Mechanism | IC50 (µM) |
|---|---|---|---|
| SMART-H | Tubulin | Inhibits polymerization | <0.1 |
| SMART-F | Tubulin | Induces apoptosis | <0.1 |
| SMART-OH | Tubulin | Cell cycle arrest | <0.1 |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit metalloproteases, which are implicated in inflammatory processes. Inhibiting these enzymes can reduce tissue remodeling and inflammation associated with various diseases .
Antiviral Activity
Thiophene derivatives have been explored for their antiviral activities against flavivirus infections. The presence of the thiophene ring in the structure of this compound may confer similar antiviral properties, making it a candidate for further investigation in viral disease models .
Case Studies
- In Vivo Efficacy : A study involving the administration of related compounds in xenograft models demonstrated significant tumor reduction without neurotoxicity, suggesting a favorable therapeutic index for compounds with similar structures .
- Mechanistic Studies : Molecular docking studies have shown that compounds with similar sulfonamide groups effectively bind to active sites on target proteins, indicating their potential as inhibitors of key biological pathways involved in disease progression .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a benzamide core substituted with a tert-butyl group, a 4-methoxybenzenesulfonyl moiety, and a thiophen-2-yl ethyl chain. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfonyl group contributes to hydrogen bonding and solubility . The thiophene ring may facilitate π-π interactions with biological targets. Computational tools (e.g., LogP calculators, molecular dynamics simulations) can predict solubility and partition coefficients based on these features .
Q. What synthetic strategies are employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Coupling of 4-tert-butylbenzoic acid with 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM).
- Step 2: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and validation via HPLC (>95% purity) .
- Key intermediates : Thiophene derivatives and sulfonated aryl precursors are synthesized under inert conditions (argon atmosphere) to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to improve amidation efficiency.
- Temperature Control : Lower reaction temperatures (0–5°C) reduce sulfonyl group degradation .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonamide intermediates) and adjust stoichiometry or solvent polarity .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values or receptor binding may arise from:
- Assay Variability : Validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate functional group contributions .
- Molecular Dynamics : Simulate ligand-receptor interactions to identify conformational changes affecting binding .
Q. How can researchers characterize the compound’s interaction with biological targets?
- Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or fluorescence quenching to assess affinity for enzymes like kinases .
- Crystallography : Co-crystallize the compound with target proteins (e.g., CYP450 isoforms) to resolve binding modes .
- In Silico Docking : Employ Schrödinger Suite or AutoDock Vina to predict binding poses and guide mutagenesis experiments .
Q. What strategies address solubility limitations in in vitro assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
